Product packaging for Colistin A sodium methanesulfonate(Cat. No.:CAS No. 24708-58-5)

Colistin A sodium methanesulfonate

Cat. No.: B10774828
CAS No.: 24708-58-5
M. Wt: 1749.8 g/mol
InChI Key: IQWHCHZFYPIVRV-VVXJTWMDSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Colistin A sodium methanesulfonate is a high-purity, water-soluble derivative of the polymyxin antibiotic Colistin A, specifically developed for life science research. This compound serves as a critical tool for investigating the mechanisms of action and resistance of polymyxin antibiotics against Gram-negative pathogens. Its primary research value lies in studying the escalating global challenge of antimicrobial resistance (AMR), particularly in multi-drug resistant organisms like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. The mechanism of action involves the displacement of magnesium and calcium bridges that stabilize the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. This disruption increases membrane permeability, leading to cell leakage and death. Researchers utilize this compound to define the pharmacodynamics of colistin, explore the molecular basis of emerging mcr-mediated resistance genes, and evaluate the efficacy of novel combination therapies aimed at overcoming resistance. Its enhanced solubility in aqueous solutions makes it an ideal candidate for in vitro microbiological and biochemical assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C58H105N16Na5O28S5 B10774828 Colistin A sodium methanesulfonate CAS No. 24708-58-5

Properties

CAS No.

24708-58-5

Molecular Formula

C58H105N16Na5O28S5

Molecular Weight

1749.8 g/mol

IUPAC Name

pentasodium;[2-[(2S,5R,8S,11S,14S,17S,22S)-17-[(1R)-1-hydroxyethyl]-22-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(6S)-6-methyloctanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonate

InChI

InChI=1S/C58H110N16O28S5.5Na/c1-9-35(6)12-10-11-13-46(77)65-38(14-20-59-28-103(88,89)90)53(82)74-48(37(8)76)58(87)70-41(17-23-62-31-106(97,98)99)50(79)68-43-19-25-64-57(86)47(36(7)75)73-54(83)42(18-24-63-32-107(100,101)102)67-49(78)39(15-21-60-29-104(91,92)93)69-55(84)44(26-33(2)3)72-56(85)45(27-34(4)5)71-52(81)40(66-51(43)80)16-22-61-30-105(94,95)96;;;;;/h33-45,47-48,59-63,75-76H,9-32H2,1-8H3,(H,64,86)(H,65,77)(H,66,80)(H,67,78)(H,68,79)(H,69,84)(H,70,87)(H,71,81)(H,72,85)(H,73,83)(H,74,82)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;/q;5*+1/p-5/t35-,36+,37+,38-,39-,40-,41-,42-,43-,44-,45+,47-,48-;;;;;/m0...../s1

InChI Key

IQWHCHZFYPIVRV-VVXJTWMDSA-I

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCNCS(=O)(=O)[O-])C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])[C@@H](C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Molecular and Cellular Mechanisms of Antimicrobial Action

Biophysical Interactions with Bacterial Outer Membranes

The initial and critical step in colistin's mechanism of action is its interaction with the outer membrane (OM) of Gram-negative bacteria. nih.govnih.gov This interaction is a multi-stage process governed by electrostatic forces and competitive displacement, which collectively compromise the structural integrity of this essential protective barrier.

Electrostatic Adherence to Lipopolysaccharide (LPS) and Lipid A Moiety

The primary target of colistin (B93849) on the bacterial surface is the lipopolysaccharide (LPS) layer. mdpi.comresearchgate.net Colistin is a polycationic molecule, possessing multiple positively charged L-α,γ-diaminobutyric acid (Dab) residues. nih.govnih.gov Conversely, the lipid A component of LPS, which anchors the LPS molecule in the outer membrane, is anionic due to the presence of phosphate (B84403) groups. nih.govnih.gov This charge differential results in a strong electrostatic attraction, drawing the colistin molecule to the bacterial surface. nih.govmdpi.com The binding affinity of colistin is specifically high for the lipid A moiety, which is considered the endotoxin (B1171834) component of Gram-negative bacteria. nih.govmdpi.com This initial binding is the crucial first step that initiates the subsequent disruptive events. nih.govmdpi.com

Competitive Displacement of Divalent Cations (Mg²⁺, Ca²⁺)

The structural stability of the outer membrane is heavily dependent on divalent cations, primarily magnesium (Mg²⁺) and calcium (Ca²⁺). mdpi.commdpi.com These cations form bridges between the negatively charged phosphate groups of adjacent LPS molecules, effectively cross-linking them and maintaining the integrity of the membrane. nih.govresearchgate.net Colistin, with its high positive charge density, competitively displaces these essential divalent cations from their binding sites on the lipid A phosphate groups. nih.govnih.gov The affinity of colistin for LPS is reported to be significantly higher than that of the divalent cations, ensuring this displacement is efficient. nih.gov This displacement neutralizes the charge repulsion between LPS molecules and weakens the lateral stability of the outer membrane. researchgate.netcmu.edu

Destabilization and Permeabilization of the Outer Membrane

The competitive displacement of Mg²⁺ and Ca²⁺ by colistin leads to a significant destabilization of the LPS leaflet. nih.govmdpi.com This localized disruption creates transient "cracks" or pores in the outer membrane, increasing its permeability. nih.govnih.gov This initial damage allows for the passage of the colistin molecule itself across the outer membrane in a process often termed "self-promoted uptake". nih.govnih.gov Essentially, the antibiotic facilitates its own entry into the periplasmic space by disrupting the very barrier that should exclude it. nih.govnih.gov This increased permeability also makes the bacterium more susceptible to other molecules that would normally be blocked by the intact outer membrane. researchgate.net The detergent-like action of colistin, involving the insertion of its hydrophobic fatty acyl tail into the membrane, further contributes to the derangement and permeabilization of the outer membrane. nih.govnih.gov

Interaction with Bacterial Cytoplasmic Membranes

Following its transit across the outer membrane, colistin interacts with the bacterial cytoplasmic (inner) membrane, a critical step that directly leads to cell death. mdpi.comnih.gov While the outer membrane disruption is significant, the ultimate bactericidal effect is contingent upon the loss of cytoplasmic membrane integrity. nih.govnih.gov

Role of LPS Targeting in Cytoplasmic Membrane Damage

Recent research has revealed a more nuanced mechanism, indicating that colistin's bactericidal activity is not solely dependent on non-specific interactions with phospholipids (B1166683) in the cytoplasmic membrane. nih.govelifesciences.org It has been discovered that colistin also targets LPS molecules that are found in the cytoplasmic membrane. nih.govnih.govelifesciences.org LPS is synthesized in the cytoplasm and transported across the inner membrane to the outer membrane. researchgate.net This new model suggests that colistin interacts with these transiently located LPS molecules in the cytoplasmic membrane. nih.govresearchgate.net This interaction is crucial for causing lethal damage. researchgate.netelifesciences.org The mechanism mirrors the disruption of the outer membrane, where colistin displaces cation bridges between these cytoplasmic membrane-associated LPS molecules, leading to profound disruption and lysis. nih.govbiorxiv.org This finding explains why colistin has minimal disruptive effects on model phospholipid membranes unless LPS is present. elifesciences.org It also elucidates how resistance mechanisms that modify LPS at the cytoplasmic membrane level can protect the cell, even though the outer membrane may still be permeabilized. researchgate.netmicrobiologyresearch.org

Data Tables

Table 1: Key Research Findings on Colistin's Interaction with Bacterial Membranes

Finding Organism(s) Studied Key Implication Citation(s)
Colistin binds to LPS, displacing Mg²⁺ and Ca²⁺, leading to OM disruption.Gram-negative bacteriaThis is the initial and essential step for colistin's entry and action. nih.govnih.govnih.gov
Colistin traverses the OM via a "self-promoted uptake" mechanism.Escherichia coliThe antibiotic creates its own pathway to the cytoplasmic membrane. nih.govnih.gov
Colistin exerts its bactericidal activity by targeting LPS in the cytoplasmic membrane.Escherichia coli, Pseudomonas aeruginosaLethal action is dependent on interaction with LPS in the inner membrane, not just the outer membrane. nih.govnih.govelifesciences.org
Colistin-mediated damage to the cytoplasmic membrane is protected by excess magnesium.Escherichia coliConfirms the role of cation displacement in cytoplasmic membrane disruption. nih.govelifesciences.org
Atomic force microscopy shows colistin causes deformation and pore formation in membranes.Acinetobacter baumanniiProvides visual evidence of the physical damage caused by the antibiotic. nih.gov

Table 2: Effects of Colistin on Membrane Permeability

Assay Observation Conclusion Citation(s)
N-phenyl-1-naphthylamine (NPN) Uptake AssayColistin causes a dose-dependent increase in NPN fluorescence.Indicates permeabilization of the outer membrane. elifesciences.orgnih.gov
Propidium Iodide (PI) UptakeColistin treatment leads to increased PI uptake in susceptible cells.Demonstrates permeabilization and loss of integrity of the cytoplasmic membrane. elifesciences.org
Intracellular Potassium LossSupra-bactericidal colistin concentrations induced limited (4-12%) potassium loss.Suggests that large pore formation might not be the sole killing mechanism. nih.gov

Cellular Lysis and Bacterial Demise Pathways

The primary and most well-understood bactericidal mechanism of colistin is the disruption of the bacterial cell membrane, culminating in cellular lysis. nih.govtoku-e.com This process is initiated by an electrostatic interaction between the polycationic colistin molecule and the anionic lipid A component of the lipopolysaccharide (LPS) layer in the outer membrane of Gram-negative bacteria. nih.govnih.gov

This binding competitively displaces divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential for maintaining the structural integrity of the LPS. nih.govnih.gov The displacement of these cations destabilizes the outer membrane. Following this initial electrostatic interaction, the lipophilic fatty acid tail of the colistin molecule inserts itself into the hydrophobic regions of the outer membrane. This action further disrupts the membrane's architecture, leading to an increase in its permeability. nih.govnih.gov The compromised integrity of the membrane allows for the leakage of essential intracellular contents, ultimately resulting in bacterial cell death through lysis. nih.govyoutube.com

An alternative model suggests a "vesicle-vesicle contact" pathway, where colistin, after crossing the outer membrane, facilitates the fusion of the inner leaflet of the outer membrane with the outer leaflet of the cytoplasmic membrane, promoting a disruptive phospholipid exchange. nih.gov

StageDescriptionKey Molecules InvolvedReference
1. Electrostatic Binding Cationic colistin binds to the anionic LPS of the bacterial outer membrane.Colistin, Lipid A (LPS) nih.govnih.gov
2. Cation Displacement Colistin displaces Mg²⁺ and Ca²⁺ ions that stabilize the LPS layer.Mg²⁺, Ca²⁺ nih.govnih.gov
3. Membrane Insertion The hydrophobic tail of colistin inserts into the outer membrane, disrupting its structure.Fatty acid tail of colistin nih.gov
4. Permeability Increase The disruption leads to increased membrane permeability.Outer and Inner Membranes toku-e.comnih.gov
5. Cellular Lysis Leakage of cytoplasmic contents causes bacterial cell death.N/A nih.gov

Mechanism of Action against Mycobacterial Cell Walls

Colistin A sodium methanesulfonate (B1217627) has demonstrated activity against Mycobacterium tuberculosis (Mtb). researchgate.netnih.gov The mechanism of action against these bacteria also involves the disruption of the cell envelope. nih.govtoku-e.com Studies using a metabolomics approach on Mtb treated with colistin methanesulfonate revealed a metabolic shift towards fatty acid synthesis and cell wall repair. nih.gov This indicates that the drug's primary effect is damaging the mycobacterial cell wall. nih.govtoku-e.com

This damage triggers a compensatory response in the bacterium, which increases glucose uptake to serve as an energy source for the upregulated glyoxylate (B1226380) cycle and as a precursor for fatty acid synthesis via the glycerolipid metabolic pathway. nih.gov Elevated concentrations of metabolites associated with the pentose (B10789219) phosphate pathway and certain amino acids also confirm a shift towards glucose utilization for energy production in response to the cell wall stress induced by the antibiotic. nih.gov Electron microscopy has shown ultrastructural damage to M. tuberculosis H37Ra after exposure to colistin methanesulfonate. researchgate.net

Exploration of Ancillary Bactericidal Modalities

Beyond direct membrane disruption, colistin exhibits other bactericidal mechanisms that contribute to its efficacy.

A significant secondary mechanism of colistin's action is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.gov Exposure to colistin can trigger the production of ROS, leading to oxidative damage within the bacterial cell. nih.govnih.gov This pathway is sometimes referred to as the "hydroxyl radical death pathway." nih.gov The generation of oxidative stress is thought to be related to the stimulation of the tricarboxylic acid (TCA) cycle and the respiratory chain, which results in a transient depletion of NADH. nih.gov While the precise mechanism of colistin-induced oxidative stress is not fully elucidated, it represents an important aspect of its bactericidal activity, acting alongside membrane lysis. nih.gov

Colistin has been shown to inhibit bacterial respiratory enzymes. nih.gov This action is linked to the production of oxidative stress. The sequenced stimulation of the TCA cycle and the respiratory chain is followed by a temporary depletion of NADH, a critical coenzyme in cellular respiration. nih.gov By interfering with these fundamental energy-producing processes, colistin further contributes to bacterial demise.

Ancillary MechanismDescriptionAssociated EffectsReference
Oxidative Stress Generation of reactive oxygen species (ROS) like hydroxyl radicals.Leads to oxidative damage to cellular components. nih.govnih.gov
Respiratory Chain Inhibition Interference with respiratory chain enzymes.Transient depletion of NADH. nih.gov

Mechanisms of Bacterial Resistance to Colistin a Sodium Methanesulfonate

Chromosomal-Mediated Resistance Mechanisms

Chromosomally encoded resistance to colistin (B93849) is a result of spontaneous mutations that alter the composition and structure of the bacterial outer membrane, primarily targeting the lipopolysaccharide (LPS). mdpi.com These modifications are adaptive strategies that reduce the affinity of the positively charged colistin molecule for its target, lipid A. mdpi.com

Lipopolysaccharide Modification Pathways

The most prevalent form of chromosomal resistance involves the enzymatic modification of the lipid A moiety of LPS. nih.gov These alterations decrease the net negative charge of the outer membrane, thereby weakening the electrostatic attraction between colistin and the bacterial cell surface. nih.govnih.gov

A primary strategy employed by bacteria to counteract colistin is the addition of cationic molecules to the phosphate (B84403) groups of lipid A. This is most commonly achieved through the attachment of 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN). mdpi.comnih.gov The addition of these positively charged groups neutralizes the negative charge of lipid A, leading to electrostatic repulsion of the cationic colistin molecule. nih.govnih.gov

In Klebsiella pneumoniae, for instance, lipid A can be modified with L-Ara4N, a change that is consistently observed in colistin-resistant strains. nih.gov Similarly, in Acinetobacter baumannii, resistance is often conferred by the addition of PEtN to lipid A. nih.govmdpi.com The enzymes responsible for these modifications are encoded by chromosomal genes. The transfer of L-Ara4N is catalyzed by ArnT, while the addition of PEtN is mediated by enzymes like PmrC. nih.govmdpi.com In Escherichia coli, chromosomal mutations can lead to the modification of lipid A with L-Ara4N, often in conjunction with PEtN addition. researchgate.net

The impact of these modifications can be observed using techniques like MALDI-TOF mass spectrometry, where the mass-to-charge ratio (m/z) of lipid A increases by approximately 131 for L-Ara4N addition and 123 for PEtN addition. nih.govresearchgate.net

The expression of genes responsible for lipid A modification is tightly controlled by two-component regulatory systems (TCS). The most critical of these are the PhoP/PhoQ and PmrA/PmrB systems. mdpi.comnih.gov These systems act as environmental sensors, and their activation can trigger the upregulation of the genes necessary for L-Ara4N and PEtN addition. nih.gov

The PmrA/PmrB system can be activated by various signals, leading to the upregulation of the pmrC (also known as eptA) gene, which encodes the PEtN transferase. mdpi.commdpi.com In Pseudomonas aeruginosa, mutations in pmrA and pmrB have been linked to colistin resistance. asm.org The PhoP/PhoQ system, often activated under low magnesium conditions, can in turn activate the PmrA/PmrB system, creating a regulatory cascade that leads to LPS modification. nih.govnih.gov In K. pneumoniae and Salmonella enterica, this connection is mediated by the PmrD protein. nih.gov Studies have shown that in P. aeruginosa, both the PhoP/PhoQ and PmrA/PmrB systems are involved in the adaptation and inducible resistance to polymyxins. oup.com

A significant mechanism leading to the constitutive activation of the PhoP/PhoQ system is the inactivation of the mgrB gene. asm.orgnih.gov The MgrB protein is a small transmembrane protein that acts as a negative feedback regulator of the PhoQ sensor kinase. frontiersin.orgmdpi.com When MgrB is inactivated or disrupted, PhoQ is persistently active, leading to the continuous phosphorylation of PhoP. This, in turn, results in the constant upregulation of the PmrA/PmrB system and subsequent modification of lipid A, conferring a high level of colistin resistance. asm.orgfrontiersin.org

Inactivation of mgrB is a common mechanism of colistin resistance in K. pneumoniae. asm.orgnih.gov This can occur through various genetic events, including insertional inactivation by mobile elements like IS5-like, IS1F-like, or ISKpn14, as well as through point mutations, deletions, or premature termination of the gene. asm.orgfrontiersin.orgnih.gov Studies have shown that a significant percentage of colistin-resistant clinical isolates of K. pneumoniae harbor alterations in the mgrB gene. asm.orgnih.gov Complementation with a wild-type mgrB gene has been shown to restore colistin susceptibility in these resistant strains. asm.orgnih.gov

While less commonly described in the context of direct activation by specific regulators like RamA for colistin resistance, alterations in the expression of genes involved in the core biosynthesis of lipid A can also contribute to resistance. The lpx genes (lpxA, lpxC, lpxD) are crucial for the initial steps of lipid A synthesis. nih.gov While complete loss of function in these genes leads to a different resistance mechanism (discussed below), subtle modulations in their activity could potentially alter the final structure of lipid A, impacting colistin susceptibility. The direct regulatory link between the global activator RamA and the lpx genes in conferring colistin resistance requires further elucidation.

Efflux Pump Overexpression and Associated Regulatory Systems (e.g., AcrAB, KpnE, Cpx, Rcs)

Efflux pumps are membrane-spanning protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. The overexpression of these pumps can reduce the intracellular concentration of an antibiotic, leading to resistance. nih.govnih.gov In several Gram-negative bacteria, the overexpression of specific efflux pumps has been linked to colistin resistance. nih.govmdpi.com

The AcrAB-TolC efflux system, belonging to the Resistance-Nodulation-Division (RND) family, is a prominent example. nih.gov Transcriptomic studies have shown that exposure to polymyxins can lead to the upregulation of acrAB genes in E. coli and Klebsiella pneumoniae. nih.gov The KpnE efflux pump in K. pneumoniae has also been implicated in colistin resistance. mdpi.com

The expression of these efflux pumps is tightly controlled by complex regulatory networks. Two-component systems (TCS) such as Cpx (CpxA-CpxR) and Rcs (RcsC-YojN-RcsB) are involved in sensing and responding to envelope stress, which can be induced by membrane-active agents like colistin. mdpi.com Activation of these systems can, in turn, upregulate the expression of efflux pumps. For example, the Cpx response has been shown to influence colistin susceptibility. nih.gov The overexpression of the CpxR response regulator in the absence of a functional AcrB pump was found to restore colistin susceptibility in Salmonella, indicating a complex interplay between these systems. nih.gov

Table 2: Efflux Pumps and Regulatory Systems in Colistin Resistance

System/ComponentTypeFunctionAssociated Organisms
AcrAB-TolC RND Efflux PumpActively expels colistin from the cell. nih.govE. coli, K. pneumoniae, Enterobacter spp. mdpi.comnih.gov
KpnE Efflux PumpContributes to colistin resistance. mdpi.comKlebsiella pneumoniae mdpi.com
Cpx (CpxA/CpxR) Two-Component SystemRegulates envelope stress response, can influence efflux pump expression. nih.govmdpi.comE. coli, Salmonella nih.gov
Rcs Two-Component SystemRegulates capsule synthesis and other envelope functions, can contribute to resistance. mdpi.comEnterobacteriaceae mdpi.com

Plasmid-Mediated Resistance Mechanisms

The emergence of plasmid-mediated colistin resistance represents a significant public health threat due to its potential for rapid and widespread dissemination through horizontal gene transfer. nih.govnih.gov

Mobile Colistin Resistance (mcr) Gene Families (e.g., mcr-1 to mcr-10)

The discovery of the first mobile colistin resistance gene, mcr-1, in China in 2015 marked a turning point in the understanding of colistin resistance. nih.govmdpi.com Since then, a growing number of mcr gene variants have been identified, currently categorized into ten major families (mcr-1 to mcr-10) and numerous sub-variants. nih.govnih.gov These genes are found in a variety of Gram-negative bacteria, particularly within the Enterobacteriaceae family, isolated from human, animal, and environmental sources worldwide. nih.govfrontiersin.org The mcr-1 gene remains the most prevalent variant globally. frontiersin.org The presence of these genes on mobile genetic elements like plasmids facilitates their spread across different bacterial species and genera. nih.govnih.gov While some mcr genes, like mcr-10, may not confer resistance on their own, they can contribute to resistance in the presence of other chromosomal mutations. asm.org

Phosphoethanolamine Transferase Activity and Lipid A Modification

The mcr genes encode enzymes belonging to the phosphoethanolamine (PEtN) transferase family. nih.govasm.org These enzymes catalyze the transfer of a PEtN group from a donor molecule, typically phosphatidylethanolamine, to the lipid A moiety of LPS. asm.orgnih.gov This modification adds a cationic PEtN molecule to the phosphate groups of lipid A, thereby reducing the net negative charge of the bacterial outer membrane. asm.orgnih.gov Since the initial interaction between the positively charged colistin molecule and the bacterial cell is electrostatic, this charge modification reduces the binding affinity of colistin to LPS, preventing membrane destabilization and cell death. plos.org

Interestingly, different PEtN transferases exhibit site-selectivity. Research has shown that enzymes like MCR-1 and MCR-3 selectively modify the 4'-phosphate of lipid A, which is strongly associated with decreased colistin susceptibility. asm.orgasm.orgbiorxiv.org In contrast, other enzymes such as MCR-9 and the chromosomally encoded EptA modify the 1-phosphate position, which may have a different impact on the level of resistance and bacterial fitness. asm.orgasm.orgbiorxiv.org

Horizontal Gene Transfer Dynamics and Dissemination

The rapid global spread of mcr genes is a direct consequence of their location on mobile genetic elements, primarily plasmids. frontiersin.orgnih.gov These genes have been identified on a wide variety of plasmid incompatibility (Inc) types, including IncI2, IncHI2, and IncX4, which are frequently found in Enterobacteriaceae. frontiersin.org The presence of mcr genes on conjugative plasmids, which carry the machinery for their own transfer, allows for efficient dissemination between bacterial cells and even across species and genera. frontiersin.orgoup.com This horizontal gene transfer can occur within complex environments such as the gut microbiota, healthcare settings, and agricultural environments. frontiersin.orgnih.gov The co-location of mcr genes with other antibiotic resistance genes on the same plasmid can further complicate treatment options, as selection pressure from other antibiotics can co-select for colistin resistance. core.ac.uk The dynamics of this dissemination are complex, involving inter-plasmidal transfer events and the movement of the mcr gene itself within transposon-like structures, further facilitating its mobility. asm.org

Co-localization and Co-selection with Other Antimicrobial Resistance Genes

The genetic determinants of colistin resistance, particularly the mobilized colistin resistance (mcr) genes, are frequently located on plasmids that also carry genes conferring resistance to other classes of antibiotics. nih.gov This co-localization is a significant clinical concern as it promotes the co-selection and dissemination of multidrug-resistant organisms. The use of one antibiotic can inadvertently select for bacteria resistant to colistin and other unrelated antibiotics if the resistance genes are physically linked on the same mobile genetic element.

Recent studies have identified plasmids harboring not only mcr genes but also a variety of other antibiotic resistance genes (ARGs). nih.gov Notably, mcr genes have been found alongside genes encoding for carbapenemases, such as New Delhi metallo-beta-lactamase (NDM) and Klebsiella pneumoniae carbapenemase (KPC), and extended-spectrum β-lactamases (ESBLs). nih.govnih.gov For instance, the co-occurrence of mcr-1 with blaNDM, blaKPC, and various blaCTX-M genes has been reported in clinically relevant pathogens like Escherichia coli and Klebsiella pneumoniae. nih.govkb.se This convergence of resistance mechanisms on a single conjugative plasmid can lead to the development of pandrug-resistant bacteria, severely limiting therapeutic options. nih.gov

One study detailed an E. coli isolate that co-harbored mcr-1.1 and mcr-3.7 on two different plasmids, while its chromosome also contained multiple resistance genes, including blaCTX-M-14. nih.gov Furthermore, research has uncovered variants of the MCR-1 protein that, due to specific mutations, can induce co-resistance to β-lactam antibiotics by up-regulating alternative metabolic pathways for cell wall synthesis. plos.org The presence of mcr genes on highly successful and promiscuous plasmid types, such as IncX4, IncI2, and IncHI2, facilitates their rapid spread across different bacterial species and geographical regions. nih.govnih.gov

Interactive Data Table: Co-localization of mcr Genes with Other Antimicrobial Resistance Genes

mcr Gene Variant Co-located Resistance Gene(s) Bacterial Species Reference
mcr-1 NDM-1, NDM-5, KPC-2, KPC-3 Enterobacteriaceae nih.gov
mcr-1 blaCTX-M-1 Escherichia coli kb.se
mcr-1.1 blaCMY-2, blaSHV-12 Escherichia coli nih.gov
mcr-1.1 blaCTX-M-55 Escherichia coli nih.gov
mcr-1.1 and mcr-3.7 blaCTX-M-14, mdfA, dfrA3, sul3 Escherichia coli nih.gov
mcr-8.3 mcr-3.21, mcr-3.26, mcr-3.28 Klebsiella pneumoniae nih.gov

Intrinsic Bacterial Resistance Phenotypes

Intrinsic resistance to colistin is a natural, chromosomally encoded trait found in certain bacterial species. This resistance is not acquired through horizontal gene transfer but is an inherent characteristic of the organism, primarily due to its cell envelope structure.

Several Gram-negative bacterial species are naturally resistant to colistin. mdpi.com This group includes, but is not limited to, Proteus spp., Serratia marcescens, Morganella morganii, Providencia spp., and Burkholderia cepacia. nih.govnih.govmdpi.com The primary mechanism underlying this intrinsic resistance is the constitutive modification of the lipopolysaccharide (LPS) layer, the main target of colistin. nih.gov

In species like Proteus mirabilis and Serratia marcescens, the bacterial cell surface has a net neutral or positive charge due to the permanent cationic modification of lipid A. nih.govdovepress.com This is achieved through the expression of the arnBCADTEF (also known as pmrHFIJKLM) gene operon, which adds 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A structure. nih.govdovepress.com This modification reduces the electrostatic affinity between the negatively charged lipid A and the positively charged colistin molecule, thereby preventing the antibiotic from binding and disrupting the outer membrane. nih.gov In P. mirabilis, other genetic loci, such as the sap operon, have also been implicated in this resistance phenotype. dovepress.com

Interactive Data Table: Gram-Negative Bacteria with Intrinsic Colistin Resistance

Bacterial Species Primary Mechanism of Intrinsic Resistance Reference
Proteus mirabilis Constitutive modification of lipid A with L-Ara4N and phosphoethanolamine (pEtN) via the arn operon and eptC gene. nih.govnih.govdovepress.com
Serratia marcescens Constitutive modification of lipid A with L-Ara4N via the arn operon. nih.govnih.govdovepress.com
Burkholderia species Intrinsic modification of the outer membrane. mdpi.comnih.gov
Morganella morganii Intrinsic resistance, mechanism related to LPS structure. nih.gov
Providencia species Intrinsic resistance, mechanism related to LPS structure. nih.gov
Neisseria meningitidis Intrinsic resistance due to outer membrane composition. nih.gov

Gram-positive bacteria are universally and intrinsically resistant to colistin. nih.gov The mechanism of this resistance is fundamentally structural. The primary target of colistin, the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is absent in Gram-positive organisms. nih.gov The Gram-positive cell envelope consists of a thick, external layer of peptidoglycan and teichoic acids, which lacks the complex outer membrane structure. This peptidoglycan wall acts as a physical barrier, preventing colistin from reaching its secondary target, the cytoplasmic membrane, thereby rendering the antibiotic ineffective against these bacteria.

Evolutionary Dynamics of Colistin Resistance

The evolution of colistin resistance is a dynamic process driven by both chromosomal mutations under selective pressure and, more alarmingly, the rapid horizontal spread of mobile genetic elements.

The emergence and global dissemination of colistin resistance have been significantly accelerated by the discovery of plasmid-mediated resistance genes, known as mcr genes. nih.govnih.gov The first of these, mcr-1, was identified in E. coli from agricultural settings in 2015, and since then, at least nine other variants (mcr-2 to mcr-10) have been discovered. nih.govwikipedia.org These genes encode phosphoethanolamine transferase enzymes, which modify the lipid A moiety of LPS. wikipedia.org This modification reduces the net negative charge of the bacterial outer membrane, lowering its affinity for the cationic colistin molecule. nih.gov

The mcr genes are typically located on highly mobile plasmids, such as those belonging to the IncX4, IncI2, and IncHI2 incompatibility groups, which can be readily transferred between different bacterial strains and species, including from commensal to pathogenic bacteria. nih.govnih.gov The widespread use of colistin in agriculture as a growth promoter has been identified as a major driver for the selection and spread of mcr-carrying plasmids. nih.govnih.gov Evidence suggests that policies banning the use of colistin in animal feed can lead to a significant decline in the prevalence of mcr-1. nih.gov

In addition to plasmid-mediated resistance, colistin resistance can also arise from spontaneous mutations in chromosomal genes. nih.gov These mutations often occur within the two-component regulatory systems PhoPQ and PmrAB, or in the gene encoding their negative regulator, mgrB. nih.govdovepress.com Inactivation of mgrB, a common mechanism in K. pneumoniae, leads to the constitutive activation of the PhoPQ/PmrAB cascade, resulting in the upregulation of the arn operon and subsequent modification of lipid A, mirroring the mechanism of intrinsic resistance. dovepress.com

The bacterial mechanisms that confer resistance to the polypeptide antibiotic colistin can also provide protection against host-derived antimicrobial peptides (AMPs), which are a crucial component of the innate immune system. cdc.gov AMPs like cathelicidin (B612621) (LL-37) and lysozyme (B549824) are often cationic and target the bacterial membrane, similar to colistin. cdc.govmdpi.com

Several studies have demonstrated a positive correlation between colistin resistance and cross-resistance to host AMPs. In Acinetobacter baumannii, clinical isolates resistant to colistin also showed increased resistance to both LL-37 and lysozyme. cdc.govfrontiersin.org This cross-resistance was often linked to mutations in the pmrB gene. cdc.gov Similarly, in colistin-heteroresistant Enterobacter cloacae, treatment with colistin was found to induce cross-resistance to lysozyme. nih.govnih.gov For Klebsiella pneumoniae, cross-resistance between colistin and LL-37 has been observed, particularly at high, physiologically relevant concentrations of LL-37 that might be present during an infection. mdpi.comnih.govfrontiersin.org

The acquisition of the mcr-1 gene has been shown not only to confer colistin resistance but also to increase resistance to human serum and enhance bacterial virulence, suggesting that the evolution of antibiotic resistance can inadvertently select for strains better equipped to evade the host's innate immune defenses. nih.govbiorxiv.org However, the relationship is not always straightforward. Some studies have reported no correlation between colistin resistance and susceptibility to certain AMPs, suggesting the outcome can be dependent on the specific bacterial species, the exact mechanism of resistance, and the AMP . mdpi.comnih.govnih.gov

Interactive Data Table: Research Findings on Cross-Resistance between Colistin and Host AMPs

Bacterial Species Host AMP Observation Implicated Mechanism Reference
Acinetobacter baumannii LL-37, Lysozyme Positive correlation between colistin resistance and resistance to AMPs. Mutations in pmrB. cdc.govfrontiersin.org
Enterobacter cloacae (heteroresistant) Lysozyme Colistin treatment induced cross-resistance to lysozyme. Not specified. nih.govnih.gov
Klebsiella pneumoniae LL-37 Cross-resistance observed at LL-37 concentrations ≥50 μg/ml. Inactivation of the mgrB gene. mdpi.comnih.govfrontiersin.org
Escherichia coli Human Serum mcr-1 plasmids conferred high levels of resistance to human serum. MCR-1 mediated lipid A modification. nih.gov
Acinetobacter baumannii LL-37 Loss of LPS altered colistin susceptibility but had insignificant effects on LL-37 activity. Loss of LPS. mdpi.com

Role of Insertion Sequences in Resistance Gene Inactivation

Insertion sequences (ISs) are a significant factor in the development of bacterial resistance to colistin. These mobile genetic elements can induce resistance by inserting themselves into specific genes, leading to their inactivation. This process, known as insertional inactivation, disrupts the normal function of genes that are crucial for the bacterial cell's susceptibility to colistin. The two primary mechanisms through which IS elements mediate colistin resistance are the inactivation of chromosomal genes that regulate lipopolysaccharide (LPS) modification and the mobilization of plasmid-mediated colistin resistance genes.

A primary target for IS-mediated inactivation is the mgrB gene in Klebsiella pneumoniae. nih.govfrontiersin.org The mgrB gene encodes a negative feedback regulator of the PhoQ/PhoP two-component signaling system. nih.gov Inactivation of mgrB leads to the upregulation of this system, which in turn activates the PmrA/PmrB system. This results in the modification of the lipid A component of LPS, a key target for colistin, ultimately leading to resistance. nih.gov Studies have identified several IS elements, including those from the IS1, IS5, and ISL3 families, that disrupt the mgrB gene. nih.govnih.govfrontiersin.org

In Acinetobacter baumannii, another mechanism of colistin resistance involves the insertional inactivation of genes essential for lipid A biosynthesis, namely lpxA and lpxC. nih.govnih.gov The insertion of the IS element ISAba11 into these genes can lead to the complete loss of LPS production, resulting in high-level colistin resistance. nih.gov

Furthermore, IS elements play a crucial role in the dissemination of plasmid-mediated colistin resistance genes, such as mcr-1. The mcr-1 gene is often part of a composite transposon, Tn6330, which is flanked by two copies of the insertion sequence ISApl1. nih.gov This transposon facilitates the movement of the mcr-1 gene between plasmids and potentially into the bacterial chromosome, contributing to the rapid spread of colistin resistance among Gram-negative bacteria. nih.govnih.gov The presence and mobility of these IS elements are therefore critical drivers in the evolution and spread of colistin resistance.

Table 1: Insertion Sequences Involved in Colistin Resistance

Insertion Sequence Family Specific Insertion Sequence Target Gene(s) Bacterial Species Mechanism of Resistance
IS1 ISKpn14 mgrB Klebsiella pneumoniae Inactivation of a negative regulator of the PhoQ/PhoP system. nih.govnih.gov
IS5 IS5-like, ISKpn26, IS903B, IS26 mgrB Klebsiella pneumoniae, Klebsiella quasipneumoniae Disruption of the mgrB open reading frame or promoter region. nih.govfrontiersin.orgfrontiersin.org
ISL3 ISKpn25 mgrB Klebsiella pneumoniae Inactivation of the mgrB gene. frontiersin.orgnih.gov
ISAba ISAba11 lpxA, lpxC Acinetobacter baumannii Inactivation of lipid A biosynthesis genes, leading to loss of LPS. nih.govnih.gov
IS30 ISApl1 Mobilization of mcr-1 Escherichia coli Forms composite transposon Tn6330 to facilitate mcr-1 transfer. nih.govnih.gov

Table 2: Research Findings on IS-Mediated Colistin Resistance

Study Summary Organism Studied Insertion Sequence(s) Target Gene(s) Key Findings
Investigation of colistin-resistant KPC-producing K. pneumoniae in Italy and Greece. nih.gov Klebsiella pneumoniae IS5-like, IS1F-like, ISKpn14 mgrB 53% of colistin-resistant strains showed mgrB alterations, including IS insertions, leading to resistance. nih.gov
Analysis of colistin resistance development in A. baumannii. nih.gov Acinetobacter baumannii ISAba11 lpxA, lpxC ISAba11 insertion into lpxA or lpxC caused a loss of LPS and high-level colistin resistance. nih.gov
Study of within-host colistin resistance acquisition in K. quasipneumoniae. frontiersin.org Klebsiella quasipneumoniae IS903B, IS26 mgrB IS elements from plasmids integrated into the mgrB promoter region at "hotspots," causing colistin resistance during treatment. frontiersin.org
Examination of the role of ISKpn14 in colistin-resistant K. pneumoniae in India. nih.gov Klebsiella pneumoniae ISKpn14 mgrB First report from India of mgrB inactivation by ISKpn14 at different sites causing colistin resistance. nih.gov
Analysis of the genetic environment of the mcr-1 gene. nih.gov Escherichia coli ISApl1 mcr-1 (mobilization) The transposon Tn6330, flanked by ISApl1, allows for the mobilization of the mcr-1 gene. Loss of ISApl1 can lead to stabilization of mcr-1 in the genome. nih.gov

Antimicrobial Spectrum and Activity Research

Activity against Key Gram-Negative Bacterial Pathogens

Colistin (B93849) A sodium methanesulfonate's activity against Pseudomonas aeruginosa is entirely dependent on its conversion to colistin. nih.govresearchgate.netasm.org Studies have demonstrated that colistin A sodium methanesulfonate (B1217627) itself is an inactive prodrug, and its antipseudomonal effects are a direct consequence of the formation of colistin in microbiological media. nih.govasm.org Time-kill kinetic studies reveal a significant delay in the onset of bactericidal activity when cultures are exposed to colistin A sodium methanesulfonate. researchgate.netasm.org This delay corresponds to the time required for the hydrolysis of the prodrug to generate concentrations of active colistin sufficient to exert a killing effect, typically around 0.5 to 1 mg/L. asm.org

Research on isolates from patients with cystic fibrosis has shown that the minimum inhibitory concentrations (MICs) of this compound are markedly higher than those of colistin. nih.gov For susceptible strains, colistin MICs ranged from 1 to 4 mg/L, whereas this compound MICs were between 4 and 16 mg/L. nih.gov Furthermore, time-kill studies confirm that colistin acts with extreme rapidity, while this compound exhibits a slower, more concentration-dependent killing effect. nih.gov

CompoundOrganismMIC Range (Susceptible Strains)Source(s)
ColistinPseudomonas aeruginosa1 - 4 mg/L nih.gov
This compoundPseudomonas aeruginosa4 - 16 mg/L nih.gov

This compound is utilized as a last-resort agent against infections caused by multidrug-resistant (MDR) Acinetobacter baumannii. nih.govnih.gov In vitro pharmacodynamic models have shown that various concentrations of this compound can reduce the bacterial load of MDR A. baumannii by approximately 3 log10 CFU/mL within the first few hours of exposure. nih.gov However, this initial bactericidal effect is often followed by regrowth of the bacteria, which can begin as early as 3 to 6 hours post-exposure. nih.govnih.gov A significant concern with its use is the potential for the development of resistance; studies have documented substantial increases in colistin sulfate (B86663) MICs for A. baumannii following exposure to this compound. nih.gov

OrganismCompound ConcentrationTimeBacterial Load ReductionRegrowth ObservedSource(s)
Acinetobacter baumannii (MDR)3, 6, 12, and 24 µg/mL2 - 3 h~3 log10 CFU/mLYes, beginning at 3 h nih.gov

Through its conversion to colistin, this compound is active against Klebsiella pneumoniae, including MDR and carbapenem-resistant strains. nih.govnih.govnih.gov It is considered a critical, last-line therapy for serious infections caused by these difficult-to-treat pathogens. nih.govnih.gov Susceptibility data, which is typically generated using colistin sulfate for in vitro testing, shows high activity against many K. pneumoniae isolates. researchgate.net A study of extended-spectrum β-lactamase (ESBL)-producing isolates found that 91.2% were susceptible to colistin. researchgate.net However, resistance has been increasingly reported globally. mdpi.com

OrganismAntibiotic TestedMIC₅₀MIC₉₀Susceptibility RateSource(s)
Klebsiella pneumoniae (ESBL-producing)Colistin Sulfate0.5 mg/L1 mg/L91.2% researchgate.net

Colistin is active against Escherichia coli, and its prodrug, this compound, is used to treat infections caused by resistant strains. nih.govnih.gov Research on ESBL-producing E. coli has demonstrated a high degree of susceptibility to colistin, with one study reporting a susceptibility rate of 98.8%. researchgate.net The emergence of plasmid-mediated colistin resistance via the mcr-1 gene presents a significant challenge. mdpi.com While colistin is bactericidal against susceptible strains, its activity is diminished against mcr-1-positive isolates. mdpi.comsgul.ac.uk

Organism StrainAntibiotic TestedMIC₅₀MIC₉₀MIC RangeSource(s)
E. coli (ESBL-producing)Colistin Sulfate≤0.25 mg/L0.5 mg/LN/A researchgate.net
E. coli (Colistin-Susceptible)ColistinN/AN/A0.25 - 1 µg/mL mdpi.com
E. coli (Colistin-Resistant, mcr-1)ColistinN/AN/A4 - 8 µg/mL mdpi.com

Colistin has been widely used in veterinary medicine for the treatment and control of intestinal infections caused by Salmonella spp. in food-producing animals. nih.govnih.govmdpi.com In human medicine, Salmonella species are generally considered susceptible to colistin. nih.gov However, the use of colistin in agriculture has contributed to the emergence of resistance. mdpi.com A study on pediatric patients in Vietnam with diarrhea found a colistin resistance rate of 4.1% among Salmonella isolates, with all resistant strains carrying the mcr-1 gene. nih.gov

OrganismPatient PopulationMIC Range (Resistant Isolates)Resistance RateResistance MechanismSource(s)
Salmonella spp.Pediatric (Diarrhea)4 - 8 μg/mL4.1%mcr-1 gene nih.gov

The activity of colistin, and by extension its prodrug this compound, extends to several other genera within the Enterobacterales family, including Enterobacter spp., Citrobacter spp., and Shigella spp. nih.gov However, some members of this order exhibit intrinsic resistance to colistin. nih.govnih.gov Notably, species belonging to the genera Proteus, Providencia, and Serratia are not susceptible to colistin's action. nih.govnih.gov Research on ESBL-producing isolates confirms this spectrum, showing high susceptibility for Enterobacter cloacae but complete resistance for Serratia marcescens. researchgate.net

OrganismAntibiotic TestedMIC₅₀MIC₉₀Susceptibility RateSource(s)
Enterobacter cloacae (ESBL-producing)Colistin Sulfate0.5 mg/L1 mg/L94.1% researchgate.net
Serratia marcescens (ESBL-producing)Colistin Sulfate>256 mg/L>256 mg/L0% researchgate.net

Stenotrophomonas maltophilia

Stenotrophomonas maltophilia is a Gram-negative bacterium that has emerged as a significant opportunistic pathogen, particularly in hospital environments. nih.gov While trimethoprim-sulfamethoxazole is the primary treatment for infections caused by this organism, colistin is considered a therapeutic alternative, especially in cases of resistance or allergy. nih.gov

However, the efficacy of colistin against S. maltophilia is challenged by increasing resistance. A systematic review and meta-analysis of 61 studies revealed a pooled global prevalence of colistin resistance in clinical S. maltophilia isolates to be 42%. nih.gov Subgroup analysis indicated that the prevalence of resistance was 44% in studies conducted between 2000 and 2010, and 41% in those from 2011 to 2021. nih.gov Research has also highlighted the complexity of colistin resistance in this bacterium, with some isolates exhibiting heterogeneous resistance phenotypes, where a sub-population of resistant cells coexists with susceptible ones. frontiersin.org This phenomenon can complicate in vitro susceptibility testing and influence clinical outcomes. frontiersin.org

**Table 1: Prevalence of Colistin Resistance in *Stenotrophomonas maltophilia***

Study PeriodNumber of StudiesPooled Prevalence of Resistance (95% CI)
2000-20101544% (29-60%)
2011-20214641% (33-50%)
Overall6142% (35-49%)

Shigella spp. and Haemophilus influenzae

This compound demonstrates activity against other Gram-negative bacteria, including species of Shigella and Haemophilus influenzae. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro activity. Representative MIC values indicate the concentration of the drug required to inhibit the visible growth of a bacterium. For colistin, these values vary between different bacterial species.

Table 2: Representative MIC Values for Colistin

Bacterial SpeciesRepresentative MIC Value Range
Shigella spp.64 µg/mL - 128 µg/mL toku-e.comtoku-e.com
Haemophilus influenzae0.4 µg/mL – 0.8 µg/mL toku-e.comtoku-e.com

Activity against Mycobacterial Species (Mycobacterium tuberculosis)

There is renewed interest in the activity of polymyxins, including this compound, against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. nih.govresearchgate.net In vitro studies have determined the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of colistin methanesulfonate (CMS) against MTB. One study reported an MIC of 16 mg/L and an MBC of 256 mg/L. nih.gov

Ultrastructural analysis suggests that CMS acts by disrupting the outer polysaccharide layer of the mycobacterial cell wall. nih.govresearchgate.net This mechanism is supported by metabolomics research, which indicates that exposure to CMS causes a metabolic shift in MTB towards fatty acid synthesis and cell wall repair, confirming that its primary action is the disruption of the mycobacterial cell wall. nih.gov Furthermore, research has explored the potential of colistin to act as a potentiator, enhancing the efficacy of other anti-tuberculosis drugs like isoniazid (B1672263) and amikacin (B45834) by increasing the permeability of the mycobacterial cell wall. oup.com

**Table 3: In Vitro Activity of Colistin Methanesulfonate against *Mycobacterium tuberculosis***

ParameterConcentration
Minimum Inhibitory Concentration (MIC)16 mg/L nih.gov
Minimum Bactericidal Concentration (MBC)256 mg/L nih.gov

Efficacy against Bacterial Biofilm Structures

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. Colistin's activity against biofilms is a critical area of research, especially for treating chronic infections caused by multidrug-resistant bacteria. nih.gov

While colistin can be effective against planktonic (free-floating) bacteria, its ability to eradicate established biofilms is often limited. nih.gov The biofilm matrix can act as a barrier, and the physiological state of bacteria within the biofilm can confer increased resistance. nih.gov Some studies have shown that sub-inhibitory concentrations of colistin can, in some cases, even promote biofilm formation. nih.gov

To enhance its antibiofilm efficacy, colistin is often investigated in combination with other agents. For example, combination therapy with N-acetylcysteine (NAC) has been considered for managing biofilm-forming bacteria like S. maltophilia in cystic fibrosis patients. nih.gov The combination of colistin with beta-lactam antibiotics is another strategy, where colistin's disruption of the outer membrane may facilitate the entry of the second antibiotic. nih.gov Additionally, novel drug delivery systems, such as loading colistin into nanoparticles, are being developed to improve penetration into the biofilm structure and sustain the release of the antibiotic, thereby enhancing its biofilm-eradicating capabilities. nih.govnih.gov

Synergistic and Antagonistic Interactions with Other Antimicrobials

In Vitro Combination Studies

In vitro studies are fundamental to identifying potentially effective antimicrobial combinations. These studies typically use methods like the checkerboard assay and time-kill studies to assess synergy, additivity, indifference, or antagonism between two or more drugs. The Fractional Inhibitory Concentration Index (FICI) is a common metric derived from checkerboard assays, where a FICI of ≤ 0.5 typically indicates synergy.

Synergy with Beta-Lactam Antibiotics (e.g., Meropenem (B701), Imipenem (B608078), Ampicillin-Sulbactam)

The combination of colistin (B93849) with beta-lactam antibiotics, particularly carbapenems, has been extensively studied. The underlying principle of this synergy is that colistin disrupts the outer membrane of Gram-negative bacteria, thereby facilitating the entry of the beta-lactam antibiotic to its target, the penicillin-binding proteins.

Meropenem : In vitro studies have consistently demonstrated synergy between colistin and meropenem against various MDR Gram-negative pathogens, including Acinetobacter baumannii and Klebsiella pneumoniae. nih.govnih.govmdpi.com For extensively drug-resistant A. baumannii (XDR-AB), combinations of colistin at sub-inhibitory concentrations with meropenem have shown synergistic and bactericidal activity. nih.gov In one study, the combination of colistin and meropenem exhibited synergy against 87% of colistin-resistant A. baumannii isolates. mdpi.com Another study on MDR K. pneumoniae found that the combination of colistin with meropenem showed synergism against 81.82% of the isolates. nih.gov

Imipenem : Similar to meropenem, the combination of colistin and imipenem has shown synergistic effects against MDR Gram-negative bacteria. nih.gov Studies have reported that this combination can be synergistic against colistin-resistant A. baumannii. nih.gov For instance, one study found that the colistin-imipenem combination was synergistic against all tested colistin-resistant A. baumannii strains. nih.gov

Ampicillin-Sulbactam : The combination of colistin with ampicillin-sulbactam has also been investigated. Against colistin-resistant A. baumannii, one study reported that the combination of colistin and sulbactam (B1307) showed synergistic interaction in 5 out of 10 clinical isolates. doaj.org

Beta-Lactam AntibioticTarget OrganismSynergy RateCitation
MeropenemAcinetobacter baumannii87% mdpi.com
MeropenemKlebsiella pneumoniae81.82% nih.gov
ImipenemAcinetobacter baumannii100% (in one study) nih.gov
Ampicillin-SulbactamAcinetobacter baumannii50% (in one study) doaj.org

Synergy with Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Levofloxacin)

The combination of colistin with fluoroquinolones has yielded variable results, with some studies showing synergy and others indifference.

Ciprofloxacin : In vitro studies investigating the combination of colistin and ciprofloxacin against MDR K. pneumoniae have shown synergism in a considerable number of isolates. One study reported that the combination was synergistic against 45.45% of the tested colistin-resistant isolates. nih.gov

Levofloxacin (B1675101) : The combination of colistin with levofloxacin has demonstrated a high rate of synergy against MDR K. pneumoniae. A study found this combination to be synergistic against 90.91% of the colistin-resistant isolates tested. nih.gov

FluoroquinoloneTarget OrganismSynergy RateCitation
CiprofloxacinKlebsiella pneumoniae45.45% nih.gov
LevofloxacinKlebsiella pneumoniae90.91% nih.gov

Synergy with Aminoglycosides (e.g., Amikacin)

The combination of colistin with aminoglycosides is another strategy explored to combat MDR Gram-negative infections.

Amikacin (B45834) : Studies on the combination of colistin methanesulfonate (B1217627) and amikacin against Pseudomonas aeruginosa isolated from cystic fibrosis patients have shown synergistic and additive effects. nih.gov Time-kill curve methods demonstrated synergy at 1x MIC at 24 hours, with some strains showing an earlier synergistic effect at 12 hours. nih.gov No antagonism was observed. nih.gov Another study on MDR K. pneumoniae found that the combination of colistin with amikacin showed synergism against 72.72% of the isolates. nih.gov However, some studies on colistin-resistant A. baumannii have shown indifferent results for the colistin-amikacin combination. nih.gov

AminoglycosideTarget OrganismSynergy/IndifferenceCitation
AmikacinPseudomonas aeruginosaSynergy and additivity nih.gov
AmikacinKlebsiella pneumoniae72.72% synergy nih.gov
AmikacinAcinetobacter baumanniiMostly indifferent nih.gov

Synergy with Rifampicin (B610482) and Minocycline (B592863)

The combination of colistin with rifampicin or minocycline has shown promise in in vitro studies against highly resistant bacteria.

Rifampicin : The combination of colistin and rifampicin has demonstrated strong synergistic activity against MDR A. baumannii. nih.govnih.govnih.gov The mechanism is thought to involve colistin's disruption of the outer membrane, which facilitates the penetration of the hydrophobic antibiotic rifampicin. nih.gov In one study, this combination was synergistic against four of five colistin-resistant A. baumannii strains. nih.gov Another study showed that combinations of colistin at sub-inhibitory concentrations with rifampicin were synergistic and bactericidal against all tested XDR-AB isolates. nih.gov

Minocycline : In vitro studies have also shown synergy between colistin and minocycline against XDR-AB. nih.gov Combinations of colistin at sub-inhibitory concentrations with minocycline demonstrated synergistic and bactericidal activities against all tested isolates in one study. nih.gov

AgentTarget OrganismSynergyCitation
RifampicinAcinetobacter baumanniiStrong synergy nih.govnih.govnih.gov
MinocyclineAcinetobacter baumanniiSynergy nih.gov

Synergy with Non-Antibiotic Agents (e.g., N-acetylcysteine)

The combination of colistin with non-antibiotic agents is an innovative approach to enhance its activity, particularly against biofilms.

N-acetylcysteine (NAC) : In vitro studies have shown that NAC, a mucolytic agent, can act synergistically with colistin against various pathogens. This combination has demonstrated synergistic antimicrobial and antibiofilm activity against Acinetobacter baumannii and Stenotrophomonas maltophilia. nih.govnih.gov Checkerboard assays revealed synergy of colistin/NAC combinations against S. maltophilia strains with high colistin Minimum Inhibitory Concentrations (MICs), and time-kill assays suggested that NAC could potentiate colistin's activity even at lower colistin MICs. nih.gov NAC has also been shown to potentiate colistin's activity against preformed biofilms of both colistin-susceptible and colistin-resistant P. aeruginosa strains. nih.gov

Non-Antibiotic AgentTarget OrganismEffectCitation
N-acetylcysteineAcinetobacter baumanniiSynergy, antibiofilm activity nih.govnih.gov
N-acetylcysteineStenotrophomonas maltophiliaSynergy, antibiofilm activity nih.gov
N-acetylcysteinePseudomonas aeruginosaPotentiation of antibiofilm activity nih.gov

Synergy with Anti-Gram-Positive Agents (e.g., Vancomycin (B549263), Norvancomycin (B1247964), Linezolid)

The combination of colistin with agents typically active against Gram-positive bacteria is a novel strategy based on the principle that colistin can permeabilize the outer membrane of Gram-negative bacteria, allowing these agents to reach their targets.

Vancomycin : Several studies have reported synergistic activity between colistin and vancomycin against colistin-resistant A. baumannii. nih.govdoaj.org One study found this combination to be synergistic against all examined colistin-resistant A. baumannii strains. nih.gov Another study on 10 clinical isolates of colistin-resistant A. baumannii detected synergistic interaction in 9 strains with the colistin-vancomycin combination, which also resulted in rapid bactericidal activity. doaj.org

Norvancomycin : Information on the specific combination of colistin A sodium methanesulfonate and norvancomycin is limited in the provided search results.

Linezolid : The search results did not provide specific information on the synergistic interactions between this compound and linezolid.

Anti-Gram-Positive AgentTarget OrganismSynergyCitation
VancomycinAcinetobacter baumanniiHigh synergy nih.govdoaj.org

Synergy with Bacteriocins (e.g., Nisin A, Pediocin PA-1/AcH)

Bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria, have shown promise in synergistic combinations with colistin against Gram-negative pathogens.

Detailed Research Findings

A notable study investigated the in vitro activity of colistin alone and in combination with the bacteriocins Nisin A and Pediocin PA-1/AcH against several Gram-negative bacteria, including Salmonella choleraesuis, Pseudomonas aeruginosa, Yersinia enterocolitica, and Escherichia coli O157:H7. nih.govasm.orgnih.gov The results demonstrated a significant synergistic effect. For instance, E. coli O157:H7, the most sensitive strain to colistin with a Minimum Inhibitory Concentration (MIC) of approximately 0.12 μg/ml, was inhibited at much lower concentrations when combined with bacteriocins. nih.govasm.orgnih.gov Specifically, the required colistin concentration dropped to 0.01 μg/ml with the addition of Nisin A (1.70 μg/ml) and to 0.03 μg/ml with Pediocin PA-1/AcH (1.56 μg/ml). nih.govasm.orgnih.gov

This synergistic relationship is particularly important as bacteriocins like Nisin A have limited standalone activity against Gram-negative bacteria due to their outer membrane acting as a barrier. brieflands.com Colistin, by disrupting this outer membrane, facilitates the entry of Nisin A, thereby enhancing its antimicrobial action. brieflands.com This makes colistin an effective adjuvant to amplify the effects of nisin. brieflands.com

The study also highlighted that while colistin alone exhibited cytotoxicity, this toxicity could be mitigated by the addition of nisin. nih.gov This suggests that such combinations not only have a synergistic antimicrobial effect but also offer a potential strategy to reduce the adverse effects of colistin. nih.govnih.gov

Table 1: Synergistic Effect of Colistin in Combination with Bacteriocins against E. coli O157:H7

Antimicrobial Concentration Colistin MIC (μg/ml)
Colistin alone - ~0.12
Colistin + Nisin A 1.70 μg/ml 0.01
Colistin + Pediocin PA-1/AcH 1.56 μg/ml 0.03

Data sourced from a study on the synergistic effects of colistin and bacteriocins. nih.govasm.orgnih.gov

Methodological Approaches in Synergy Assessment

Several laboratory methods are employed to quantitatively assess the synergistic interactions between colistin and other antimicrobials.

Fractional Inhibitory Concentration Index (FICI) Analysis

The Fractional Inhibitory Concentration Index (FICI) is a widely used metric to quantify the nature of interaction between two antimicrobial agents. oup.com It is typically determined using a checkerboard broth microdilution assay. nih.govnih.gov The FICI is calculated by summing the Fractional Inhibitory Concentrations (FIC) of each drug in the combination, where the FIC is the MIC of the drug in combination divided by its MIC when used alone. nih.gov

The interpretation of the FICI value is as follows:

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4

Antagonism: FICI > 4 openmicrobiologyjournal.com

In the context of colistin and bacteriocin (B1578144) combinations, FICI values were reported to be under 0.5, indicating a very significant in vitro synergy. nih.gov For E. coli O157:H7, the combination of colistin and pediocin PA-1/AcH resulted in a decrease in the colistin MIC from 0.12 to 0.03 μg/ml, and the combination with nisin A decreased it to 0.01 μg/ml. nih.gov

Time-Kill Kinetic Assays

Time-kill kinetic assays provide dynamic information about the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination. researchgate.netasm.org A synergistic interaction is generally defined as a ≥ 2-log10 decrease in CFU/ml at 24 hours by the combination compared with the most active single agent. researchgate.net

These assays have been instrumental in confirming the synergistic effects of colistin combinations. For example, a time-kill assay demonstrated a significant reduction in colony counts of Klebsiella pneumoniae isolates over 24 hours when treated with a nisin-colistin combination. brieflands.com Similarly, the combination of colistin and oxethazaine (B1677858) showed rapid and significant bacterial reduction compared to either agent alone. nih.govfrontiersin.org

Post-Antibiotic Effect (PAE) Determination

The Post-Antibiotic Effect (PAE) refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent. nih.gov A longer PAE can have important implications for dosing schedules. nih.gov

Studies have shown that colistin alone can exhibit a PAE, which can be prolonged when combined with other antibiotics. For instance, one study found that colistin sulfate (B86663) produced a strong PAE ranging from 2.50 to 7.0 hours against Acinetobacter baumannii in a concentration-dependent manner. nih.gov When combined with vancomycin, the PAE was moderate to long, and in some cases, regrowth was not observed within the 5-hour observation period. nih.gov The combination with meropenem also resulted in moderate to long PAEs. nih.gov The prolongation of colistin's PAE in combination therapies could be crucial for optimizing treatment regimens and minimizing potential side effects. nih.gov

Molecular Mechanisms Underlying Synergism and Potentiation

The synergistic effects of colistin with other antimicrobials are rooted in their complementary mechanisms of action at the molecular level.

The primary mechanism of colistin involves its interaction with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.govmdpi.com This binding displaces divalent cations (Ca2+ and Mg2+) that stabilize the LPS, leading to disruption of the outer membrane's integrity. mdpi.com This disruption increases the permeability of the outer membrane, which is the key to the synergistic action with many other antibiotics. brieflands.comnih.govfrontiersin.org

For instance, the synergy with bacteriocins like nisin arises because colistin's action on the outer membrane allows nisin to penetrate and reach its target on the inner cell membrane. brieflands.com Similarly, colistin's permeabilizing effect facilitates the entry of other antibiotics that might otherwise be excluded by the outer membrane, such as rifampin. openmicrobiologyjournal.com

Some combinations involve a multi-pronged attack on the bacterial cell. For example, the combination of colistin with oxethazaine not only enhances membrane disruption but also leads to the dissipation of the cytoplasmic membrane potential and the accumulation of reactive oxygen species (ROS), causing further damage to the cell. frontiersin.org In some cases, the synergistic partner can also down-regulate resistance genes. For example, rhein, in combination with colistin, has been shown to down-regulate the mcr-1 gene, which confers colistin resistance. researchgate.net

The modification of the lipid A component of LPS is a common mechanism of colistin resistance. mdpi.comnih.gov Synergistic combinations can sometimes overcome this resistance. For example, inhibiting fatty acid synthesis has been shown to resensitize colistin-resistant bacteria by altering the lipid composition of the bacterial membrane. researchgate.net

Structure Activity Relationships and Novel Derivative Development

Impact of Sulfomethylation on Antimicrobial Activity

Colistin (B93849) A sodium methanesulfonate (B1217627) is produced by reacting colistin A with formaldehyde (B43269) and sodium bisulfite, resulting in the addition of sulfomethyl groups to the primary amine groups of the diaminobutyric acid (Dab) residues. wikipedia.orgnih.gov This modification renders the molecule inactive as an antimicrobial agent. asm.orgnih.gov The antimicrobial activity of CMS is entirely dependent on its in vivo conversion to the active colistin. asm.orgyoutube.comnih.gov The sulfomethylation effectively neutralizes the positive charges on the Dab residues, which are critical for the initial electrostatic interaction with the negatively charged lipopolysaccharide (LPS) of the bacterial outer membrane. nih.gov Without these positive charges, the molecule cannot effectively bind to and disrupt the bacterial membrane. nih.gov The degree of sulfomethylation can vary between different preparations of CMS, which can impact the rate and extent of conversion to active colistin. nih.gov

Role of Diaminobutyric Acid Residues and Polycationic Nature

The potent bactericidal activity of colistin is intrinsically linked to its polycationic nature, conferred by the five primary amine groups of the L-α,γ-diaminobutyric acid (Dab) residues. nih.govnih.govresearchgate.net At physiological pH, these amino groups are protonated, resulting in a net positive charge that facilitates an electrostatic interaction with the anionic phosphate (B84403) groups of lipid A, a key component of the LPS in the outer membrane of Gram-negative bacteria. mdpi.comnih.govnih.gov This interaction displaces divalent cations like Mg2+ and Ca2+, which normally stabilize the LPS structure, leading to a destabilization and disorganization of the outer membrane. wikipedia.orgnih.govnih.gov This initial binding is a crucial first step in the mechanism of action, allowing the antibiotic to permeate the outer membrane. nih.gov The importance of these cationic charges is highlighted by the fact that derivatives with a reduced number of positive charges often exhibit decreased antimicrobial activity. nih.govasm.org

Influence of Hydrophobic Fatty Acyl Chains on Membrane Interaction

The amphipathic nature of colistin, possessing both hydrophilic (polycationic peptide ring) and lipophilic (fatty acyl chain) regions, is fundamental to its membrane-disrupting activity. mdpi.comnih.gov Following the initial electrostatic binding to LPS, the hydrophobic fatty acyl chain, typically 6-methyloctanoic acid in colistin A, inserts into the hydrophobic core of the bacterial outer membrane. nih.govnih.gov This insertion further disrupts the membrane's integrity, leading to increased permeability and ultimately cell death. sigmaaldrich.comnih.govdrugbank.com The length and structure of this fatty acyl chain significantly influence the antimicrobial potency. nih.gov Derivatives lacking the fatty acyl chain, such as colistin nonapeptide, are devoid of antibacterial activity, underscoring the critical role of this hydrophobic component in the mechanism of action. nih.gov The interplay between the cationic peptide and the lipid tail creates a detergent-like effect, solubilizing the membrane and causing leakage of cellular contents. wikipedia.orgdrugbank.com

Design and Synthesis of Modified Polymyxin (B74138) Derivatives

The resurgence of colistin in clinical practice has been accompanied by significant efforts to develop novel polymyxin derivatives with improved efficacy and reduced toxicity. nih.govcapes.gov.brnih.gov These efforts are largely focused on modifying the key structural components of the colistin molecule: the charge, the lipophilicity, and the amino acid sequence.

Strategies for Altering Charge and Lipophilicity

A primary strategy in designing new polymyxin derivatives involves modulating the net positive charge of the molecule. asm.org Since the high cationic charge is associated with nephrotoxicity, researchers have explored synthesizing derivatives with fewer than the five canonical positive charges. asm.orgnih.gov Some of these novel derivatives, carrying only three positive charges, have demonstrated effective antibacterial activity. asm.org

Semisynthetic Approaches for N-Terminal Derivatization

Semisynthetic methods, starting from naturally produced colistin or polymyxin B, offer a practical route to a wide range of derivatives. nih.govnih.gov One common approach involves the enzymatic cleavage of the N-terminal fatty acyl-Dab¹ segment to produce polymyxin nonapeptide. nih.gov This intermediate can then be re-acylated with various fatty acids or other lipophilic moieties to explore the impact of the N-terminus on activity. nih.gov Another strategy involves the chemical modification of the N-terminal amine. For instance, N-terminal derivatization with 4-formyl-benzenesulfonic acid has been explored for analytical purposes. dtu.dk More therapeutically focused approaches have involved replacing the N-terminal lipid and diaminobutyric acid residue with a cysteine-linked lipid, which has shown promise in reducing toxicity while maintaining potent antibacterial activity. nih.govnih.gov

Structure-Based Approaches for Overcoming Resistance

The emergence of colistin resistance, often mediated by modifications to the LPS that reduce the net negative charge, presents a significant challenge. acs.orgoup.comnih.gov Structure-based drug design is being employed to develop polymyxin derivatives that can overcome these resistance mechanisms. One strategy is to enhance the hydrophobic interactions between the drug and the bacterial membrane to compensate for weakened electrostatic interactions in resistant strains. acs.org This can be achieved by incorporating unnatural amino acids with altered hydrophobicity into the polymyxin scaffold. acs.org For instance, analogues containing halogenated residues have been synthesized to fine-tune lipophilicity. acs.org

Another approach to combat resistance is the development of antibiotic combinations. mdpi.comnih.gov While not a direct modification of the colistin structure, understanding the structural basis of its interaction with the bacterial membrane can inform the selection of synergistic agents. For example, agents that further disrupt the outer membrane or inhibit other essential cellular processes can be combined with colistin or its derivatives. mdpi.comnih.govmdpi.com Additionally, alternative therapies such as bacteriophage therapy are being investigated as potential solutions to overcome colistin resistance. wikipedia.org

Biosynthesis, Degradation, and Stability Research

Microbial Origin and Biosynthetic Pathways (Paenibacillus polymyxa subsp. colistinus)

Colistin (B93849), also known as polymyxin (B74138) E, is a polypeptide antibiotic that originates from the bacterium Paenibacillus polymyxa subsp. colistinus, first isolated in 1950. researchgate.net The industrial production of colistin is achieved through the fermentation of this natural producer. researchgate.net The biosynthesis of colistin is a complex process that does not occur on ribosomes; instead, it is synthesized by a large, multienzyme nonribosomal peptide synthetase (NRPS) system. researchgate.netnih.gov This system assembles the antibiotic from its constituent amino acids. researchgate.net The gene cluster responsible for colistin biosynthesis, often denoted as pmx, encodes the necessary synthetase enzymes. nih.gov For instance, the pmxA gene is a key part of this cluster, and its expression is regulated by other proteins within the bacterium. nih.gov

The core structure of colistin consists of ten amino acids, six of which are the non-proteinogenic amino acid L-2,4-diaminobutyric acid (L-Dab). nih.gov The biosynthesis of L-Dab is a critical step and is carried out by the enzyme 2,4-diaminobutyrate aminotransferase. nih.gov The entire NRPS machinery requires activation by a phosphopantetheinyl transferase enzyme to function correctly. nih.gov Researchers have utilized metabolic engineering to improve the production of colistin. nih.gov By inactivating competing biosynthetic gene clusters in P. polymyxa, an engineered strain was created that increased the colistin titer by 82% and eliminated impurities. nih.gov Further engineering of the L-2,4-diaminobutyric acid pathway led to a 269% improvement in colistin production compared to the original strain. nih.gov

Colistin A sodium methanesulfonate (B1217627) (CMS) is an inactive prodrug of colistin A. nih.govyoutube.com For antimicrobial activity to be exerted, CMS must be converted in vivo to its active form, colistin. nih.govyoutube.com This conversion is primarily a chemical process involving the hydrolysis of the methanesulfonate groups from the primary amine groups of the diaminobutyric acid residues. nih.govnih.gov The hydrolysis occurs spontaneously in aqueous solutions and biological fluids like plasma. nih.govnih.gov

While the conversion is essential for the drug's function within the body, the process is not believed to be mediated by specific host or bacterial enzymes but rather by the chemical instability of the CMS molecule in the physiological environment. asm.org The rate of this chemical transformation is influenced by factors such as temperature, pH, and concentration. nih.gov The conversion process is complex; assuming random hydrolysis of the five sulfomethyl groups on the colistin molecule, there could be up to 32 different conversion products, including partially sulfomethylated derivatives and the fully active colistin. nih.gov

In Vitro Stability and Degradation Pathways

The stability of Colistin A sodium methanesulfonate is a critical factor, as it readily hydrolyzes in aqueous solutions to form a complex mixture of partially sulfomethylated derivatives and, ultimately, the active colistin A. researchgate.netnih.gov This degradation is a key characteristic of the prodrug. nih.gov The rate of this hydrolysis is significantly dependent on temperature and concentration. nih.govresearchgate.net

Studies using high-performance liquid chromatography (HPLC) have detailed the hydrolysis of CMS in various aqueous environments. researchgate.netnih.gov The degradation is markedly faster at higher temperatures. At 37°C, the peaks corresponding to CMS in HPLC analysis disappear almost completely after 12 hours. researchgate.netnih.gov In contrast, at 4°C, the compound remains largely intact for up to two days, with no significant formation of colistin observed over this period. researchgate.netnih.gov

In a study examining CMS solutions for infusion at a concentration of 4 mg/ml, hydrolysis was faster at 25°C, with less than 4% colistin being formed after 48 hours. nih.govresearchgate.net At 4°C, the formation of colistin was substantially lower, reaching less than 0.3% at 48 hours. nih.govresearchgate.net However, at very high concentrations (e.g., 200 mg/ml), reconstituted CMS solutions showed remarkable stability, with less than 0.1% colistin formed after 7 days at both 4°C and 25°C. nih.govresearchgate.net This demonstrates a concentration-dependent hydrolysis mechanism. nih.gov The pH of the medium also influences stability; colistin itself, the product of hydrolysis, is more stable at a pH between 5.63 and 5.98 than at a pH of 7.4. nih.gov

Table 1: Hydrolysis of Colistin Methanesulfonate (CMS) in Aqueous Media

MediumConcentrationTemperatureTime% Colistin FormedCitation
Infusion Solution4 mg/mL25°C48 hours< 4% nih.gov
Infusion Solution4 mg/mL4°C48 hours< 0.3% nih.gov
Reconstituted Sol.200 mg/mL4°C & 25°C7 days< 0.1% nih.gov
WaterNot Specified37°C12 hoursNear Complete Hydrolysis nih.gov, researchgate.net
WaterNot Specified4°C48 hoursNo Significant Formation nih.gov, researchgate.net

Stability in Non-Clinical Biological Matrices

The stability of CMS has also been evaluated in non-clinical biological matrices such as human plasma and microbiological broth. researchgate.netnih.gov In these media, there is a rapid formation of colistin from CMS at 37°C. researchgate.netnih.gov Studies have shown that in human plasma at 37°C, the rate of colistin formation from CMS is more rapid than in water during the first 24 hours. nih.gov In one study, approximately 60% to 80% of CMS was converted to colistin after 24 to 48 hours in plasma and buffer at 37°C. nih.gov

Storage conditions significantly impact the stability of CMS in plasma. nih.gov At -20°C, a substantial degradation of CMS (>26%) was observed in plasma samples within two months. nih.gov In contrast, when stored at -80°C, CMS concentrations remained within 10% of the initial value, with no quantifiable colistin formed over a 4-month period. nih.gov The stability was also found to be better at higher concentrations. nih.gov In Mueller-Hinton broth kept at 37°C, no formation of colistin from CMS was detected within a 30-minute timeframe, which suggests that some sulfomethyl derivatives may possess their own intrinsic antibacterial activity. researchgate.netnih.gov

Table 2: Stability of Colistin Methanesulfonate (CMS) in Human Plasma

ConcentrationStorage Temp.TimeStability OutcomeCitation
2 mg/L-20°C2 months>26% degradation; ~0.4 mg/L colistin formed nih.gov
2 mg/L & 30 mg/L-80°C4 monthsStable (within 10% of initial conc.); No quantifiable colistin nih.gov
Not Specified37°C24-48 hoursRapid formation of colistin nih.gov, researchgate.net

Advanced Analytical Methodologies in Colistin a Sodium Methanesulfonate Research

Chromatographic and Spectrometric Techniques

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Prodrug and Active Form Quantification

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone for the quantification of colistin (B93849) A sodium methanesulfonate (B1217627) (CMS) and its active form, colistin A. nih.govnih.govcapes.gov.brresearcher.life This powerful technique allows for the separation, detection, and quantification of both the prodrug and the active drug in various biological matrices like plasma and urine. nih.govnih.govcapes.gov.brresearcher.life

A key challenge in quantifying CMS is its instability and tendency to convert to colistin. nih.govnih.gov To address this, methods often involve indirect measurement where the total colistin concentration is determined after acidic hydrolysis of CMS, and the initial colistin amount is subtracted. nih.govcapes.gov.brresearcher.life The development of rapid and reliable LC-MS/MS assays is crucial for pharmacokinetic studies. nih.govnih.gov These methods typically involve solid-phase extraction for sample cleanup followed by chromatographic separation on a C18 column. nih.govresearcher.lifenih.gov The use of multiple reaction monitoring (MRM) in the mass spectrometer provides high selectivity and sensitivity for quantification. nih.govresearchgate.net

Table 1: HPLC-MS/MS Parameters for Colistin A and Colistin B Quantification

Parameter Colistin A Colistin B Internal Standard (Polymyxin B1)
Precursor Ion (m/z) 585.5 578.5 602.5
Product Ion (m/z) 101.2 101.2 241.2
Lower Limit of Quantification (LLOQ) in Plasma 0.024 µg/mL 0.015 µg/mL N/A
LLOQ in Urine 0.024 µg/mL 0.015 µg/mL N/A

Data sourced from multiple studies. nih.govnih.govresearcher.liferesearchgate.net

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) presents a direct and rapid method for the quantification of CMS. nih.govnih.gov Unlike HPLC methods that often rely on the conversion of CMS to colistin for detection, ATR-FTIR can directly measure the methanesulfonate groups of the CMS molecule. nih.govnih.govasm.org This technique measures the vibrations of chemical bonds within a molecule when it is exposed to infrared radiation. nih.gov

Characteristic absorbance peaks for CMS have been identified, corresponding to the S-O stretch of the methanesulfonate group (around 1,030 cm⁻¹) and the C-N stretch of the linkage to colistin (around 1,150 cm⁻¹). nih.govresearchgate.net This allows for the direct detection and quantification of the intact prodrug, distinguishing it from the active colistin form. nih.govasm.org The method has shown promise for its speed and simplicity, not requiring the laborious derivatization steps common in HPLC analysis. nih.govasm.org

Metabolomics and Lipidomics Approaches in Bacterial Response Studies

Metabolomics and lipidomics are powerful tools for investigating the complex cellular responses of bacteria to antibiotic treatment. These approaches provide a global snapshot of the metabolic and lipid changes that occur within a bacterial cell upon exposure to drugs like colistin.

Identification of Metabolite Markers Indicating Cellular Perturbations

Untargeted metabolomics studies have been instrumental in identifying key metabolic pathways that are perturbed by colistin. nih.govnih.gov When bacteria are exposed to colistin, significant changes are observed in various metabolic pathways, including amino acid, carbohydrate, lipid, and nucleotide metabolism. nih.gov These alterations serve as metabolite markers, indicating the cellular stress and damage induced by the antibiotic. nih.gov For instance, the combination of colistin with other antibiotics like aztreonam (B1666516) or doripenem (B194130) has been shown to induce significant and time-dependent metabolic changes. nih.govnih.gov

Data compiled from metabolomics studies. nih.govnih.gov

Analysis of Metabolic Fluxes (e.g., Fatty Acid Synthesis, Cell Wall Repair)

The analysis of metabolic fluxes provides a dynamic view of how bacteria adapt their metabolic networks in response to colistin. A crucial finding is the link between fatty acid synthesis (FAS) and colistin resistance. consensus.appnih.govnewswise.com Inhibiting FAS has been shown to restore colistin sensitivity in resistant bacteria. consensus.appnih.govnewswise.com This suggests that the bacterial cell's ability to synthesize and modify its membrane lipids is critical for withstanding the effects of colistin. nih.gov

Studies have revealed that colistin treatment leads to perturbations in fatty acid and phospholipid levels, indicating a direct impact on the bacterial cell envelope. nih.gov The inhibition of FAS appears to disrupt the lipid homeostasis of the bacterial membrane, making it more susceptible to the disruptive action of colistin. nih.gov Furthermore, the upregulation of genes involved in lipid A biosynthesis has been associated with reduced colistin susceptibility. nih.gov

Characterization of LPS Modifications at the Cytoplasmic Membrane Level

The primary target of colistin is the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. nih.govnih.govelifesciences.org However, recent research has highlighted the critical role of LPS located in the cytoplasmic membrane in the bactericidal action of colistin. nih.govelifesciences.orgresearchgate.net Resistance to colistin often involves the modification of the lipid A moiety of LPS. nih.govnih.gov

A common modification is the addition of positively charged groups like 4-amino-4-deoxy-L-arabinose (L-ara4N) or phosphoethanolamine (pEtN) to the lipid A structure. nih.govelifesciences.orgnih.gov These modifications, which occur at the cytoplasmic membrane, reduce the net negative charge of the LPS, thereby weakening the electrostatic interaction with the positively charged colistin molecule and hindering its ability to disrupt the membrane. nih.govnih.govelifesciences.org The enzyme MCR-1, which confers plasmid-mediated colistin resistance, is a phosphoethanolamine transferase that modifies lipid A in the cytoplasmic membrane. nih.govresearchgate.net This understanding of LPS modification at the cytoplasmic level provides new insights into the mechanisms of colistin action and resistance. nih.govelifesciences.org

Table of Compounds

Compound Name
Colistin A sodium methanesulfonate
Colistin A
Colistin B
Polymyxin (B74138) B1
Aztreonam
Doripenem
4-amino-4-deoxy-L-arabinose
Phosphoethanolamine
Lipopolysaccharide
Lipid A
Murepavadin
Cerulenin
Triclosan
Debio1452-NH3
MAC13772
Netilmicin
Cefixime
Trimethoprim-sulfamethoxazole

Structural Biology Techniques for Membrane Interaction Analysis

To comprehend how colistin A exerts its bactericidal effects, researchers employ various structural biology techniques to study its interaction with model lipid membranes that mimic the cellular envelopes of different bacteria. These methods provide molecular-level insights into the structural changes of both the peptide and the membrane upon binding.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive spectroscopic technique used to investigate the secondary structure of peptides and proteins. rsc.orgmdpi.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information on conformations such as alpha-helices, beta-sheets, and random coils. mdpi.com

In the context of colistin A research, CD spectroscopy has been utilized to determine if the peptide undergoes a conformational change when it binds to different types of model membranes, such as those mimicking Gram-negative (G(-)) and Gram-positive (G(+)) bacteria. nih.gov For these experiments, samples are typically prepared by creating a thin film of a lipid mixture with or without colistin, which is then fully hydrated. nih.gov Studies using this technique have revealed that the secondary structure of colistin A does not significantly differ when it is bound to G(-) versus G(+) membrane mimics. nih.gov This finding suggests that the selective killing mechanism of colistin A is not dependent on a major protein conformational change upon binding to its target membrane. nih.gov

Membrane Mimic TypeObserved Colistin Secondary StructureImplication
Gram-negative (G(-))No significant changeConformational change is not the primary driver of selective toxicity. nih.gov
Gram-positive (G(+))No significant changeThe peptide maintains a similar structure regardless of the target membrane type. nih.gov

Table 1: Summary of Circular Dichroism (CD) Spectroscopy findings on Colistin A's secondary structure upon interaction with different bacterial membrane mimics.

X-ray Diffuse Scattering (XDS) is an analytical method that provides information on the dynamics and spatial correlations in molecular structures, moving beyond the average structure provided by conventional X-ray crystallography. nih.govnih.gov In membrane research, XDS can detect perturbations in the mechanical properties of lipid bilayers, such as the bending modulus (KC), which relates to membrane stiffness, and the acyl chain order parameter (Sxray), which describes the ordering of the lipid tails. nih.gov

Studies on colistin A's interaction with model membranes have employed XDS to measure these parameters. The results show a dramatic and unusual effect on membranes mimicking the Gram-negative inner membrane. nih.gov At intermediate concentrations, colistin A caused a softening of the membrane (decrease in KC), but at lower and higher concentrations, it induced stiffening (increase in KC). nih.gov This erratic behavior was mirrored by the acyl chain order parameter, where colistin A alternately ordered, disordered, and re-ordered the lipid acyl chains at the same concentrations. nih.gov In contrast, its effect on Gram-positive and eukaryotic membrane mimics was minimal, causing only a slight softening and disordering. nih.govresearchgate.net This suggests that colistin A significantly disrupts the mechanical stability and order of Gram-negative membranes in a complex, concentration-dependent manner.

Membrane MimicColistin ConcentrationEffect on Bending Modulus (KC)Effect on Acyl Chain Order (Sxray)
Gram-negative (Inner) LowStiffeningOrdering
IntermediateSofteningDisordering
HighStiffeningOrdering
Gram-positive IncreasingSlight SofteningSlight Disordering
Eukaryotic IncreasingSlight SofteningN/A

Table 2: Research findings from X-ray Diffuse Scattering (XDS) on the effects of Colistin A on the mechanical properties of model membranes. nih.gov

Neutron reflectivity is a powerful technique for studying the structure of surfaces and interfaces, providing detailed information about the thickness, density, and composition of thin films, including lipid bilayers. arxiv.orgnih.gov In research on antimicrobial peptides, it is used to determine the location and depth of penetration of the peptide within a model membrane. nih.gov

When applied to the study of colistin A, neutron reflectivity has provided crucial insights into its mechanism of selective toxicity. nih.gov Structural results from both X-ray and neutron reflectivity experiments reveal that colistin A partitions deepest into the hydrocarbon core of Gram-negative membrane mimics. nih.govresearchgate.net However, when interacting with mimics of Gram-positive, outer Gram-negative, or eukaryotic membranes, colistin A remains localized in the lipid headgroup region and does not penetrate deeply. nih.govresearchgate.net This deeper penetration into the Gram-negative inner membrane could be a key factor responsible for its ability to increase membrane permeability and cause cell death. researchgate.net

Membrane Mimic TypePenetration Depth of Colistin A
Gram-negative (Inner)Deep penetration into the hydrocarbon interior. nih.govresearchgate.net
Gram-positiveRemains in the headgroup region. nih.govresearchgate.net
Gram-negative (Outer)Remains in the headgroup region. nih.govresearchgate.net
EukaryoticRemains in the headgroup region. nih.govresearchgate.net

Table 3: Summary of Neutron Reflectivity findings on the partitioning of Colistin A into various model lipid bilayers.

Development of Standardized Research Protocols for Quantification

The accurate quantification of this compound (CMS) and its active form, colistin A, in biological samples is notoriously challenging yet essential for research and potential therapeutic drug monitoring. nih.govresearchgate.net CMS is an inactive prodrug that undergoes hydrolysis in aqueous solutions to form a complex mixture of partially sulfomethylated derivatives and, ultimately, active colistin. nih.govsci-hub.boxnih.gov This instability means that quantification methods must be able to distinguish between the prodrug and the active compound, as the conversion can occur in vitro during sample storage and analysis, leading to inaccurate measurements. nih.govsci-hub.box

Older microbiological assays are not suitable for specific quantification because the slow hydrolysis of CMS to active colistin during the long incubation periods can lead to an overestimation of the active drug's concentration. nih.govsci-hub.box To overcome these issues, robust and specific analytical methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. nih.govresearchgate.netsci-hub.box

Standardized LC-MS/MS protocols have been established to separately and accurately quantify both CMS and colistin. A common strategy involves dividing each sample into two aliquots. sci-hub.box One aliquot is analyzed directly to measure the concentration of colistin A and B that is already present. nih.govresearchgate.net The second aliquot is subjected to acid hydrolysis to force the complete conversion of all CMS derivatives into colistin, and the total colistin concentration is then measured. nih.govresearchgate.netresearchgate.net The original concentration of CMS is then calculated by subtracting the baseline colistin concentration from the total colistin concentration. nih.govresearchgate.net These methods typically involve solid-phase extraction (SPE) for sample cleanup and use specific chromatographic columns (e.g., C18 or HILIC) for separation. nih.govresearchgate.netsci-hub.box The development of these validated, high-throughput methods is crucial for ensuring the accuracy and reproducibility of pharmacokinetic and pharmacodynamic studies. nih.govsci-hub.box

ParameterColistin AColistin BReference
Analytical Method LC-MS/MSLC-MS/MS nih.govresearchgate.net
Linearity Range 0.1–10.0 µg/mL0.1–10.0 µg/mL nih.gov
Precision (RSD) < 15 %< 15 % nih.gov
Accuracy 90.97 %–114.65 %90.97 %–114.65 % nih.gov
Recovery 91.93 %–100.93 %91.93 %–100.93 % nih.gov
Quantification Strategy Indirectly via acid hydrolysis and subtractionIndirectly via acid hydrolysis and subtraction nih.govresearchgate.net

Table 4: Example parameters from a developed and validated LC-MS/MS protocol for the quantification of Colistin A and B in human plasma. The concentration of Colistin Methanesulfonate is determined indirectly.

Future Directions and Research Perspectives

Elucidating Underexplored Molecular Mechanisms

While the primary mechanism of colistin's action involves binding to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death, there are still underexplored facets of its molecular interactions. sigmaaldrich.comnih.govyoutube.comsigmaaldrich.com Colistin's amphiphilic nature, with its hydrophobic and hydrophilic regions, allows it to solubilize the cytoplasmic membrane, contributing to its bactericidal effect. sigmaaldrich.com This interaction disrupts the integrity of the cell wall by displacing divalent cations like calcium and magnesium, which are crucial for maintaining the three-dimensional structure of LPS. nih.gov

Future research should delve deeper into the secondary effects and potential alternative targets of Colistin (B93849) A sodium methanesulfonate (B1217627). Investigating its interactions with other cellular components beyond lipid A could reveal novel pathways for its bactericidal activity and provide insights for developing new drugs that mimic these effects. Understanding the full spectrum of its molecular engagement is critical for optimizing its use and overcoming resistance.

Comprehensive Analysis of Pan-Genomic Resistance Determinants

Bacterial resistance to colistin is a complex phenomenon involving both chromosomal mutations and the acquisition of mobile genetic elements. preprints.org A primary mechanism involves the modification of the LPS, which is colistin's target. nih.gov This can occur through the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A moiety, reducing the net negative charge of the LPS and thereby decreasing its affinity for the positively charged colistin. nih.govnih.gov These modifications are often regulated by two-component systems such as PhoP/PhoQ and PmrA/PmrB. nih.govasm.org

A significant concern is the plasmid-mediated resistance conferred by mobilized colistin resistance (mcr) genes. nih.govcontagionlive.com To date, several variants of the mcr gene have been identified, with mcr-1 being the most widespread. nih.gov These genes encode phosphoethanolamine transferases that modify lipid A, leading to colistin resistance that can be horizontally transferred between different bacterial species. nih.govmdpi.com

Whole-genome sequencing (WGS) has become an invaluable tool for identifying the genetic basis of colistin resistance. nih.govnih.gov Studies have revealed various mutations in genes like mgrB, pmrA, pmrB, phoP, and phoQ in colistin-resistant isolates. nih.govasm.orgnih.gov For instance, insertional inactivation or other mutations in the mgrB gene, a negative regulator of the PhoPQ system, can lead to the upregulation of LPS-modifying genes. nih.govasm.org

Future research must focus on a pan-genomic approach to create a comprehensive catalog of all genetic determinants of colistin resistance. This includes identifying novel resistance genes, understanding the interplay between different resistance mechanisms, and tracking the global dissemination of high-risk clones. nih.gov Such a comprehensive understanding will be crucial for developing rapid diagnostics and effective surveillance strategies. nih.gov

Rational Design of New Colistin A Sodium Methanesulfonate Analogues

The limitations of colistin, including its toxicity, have spurred research into designing new analogues with improved therapeutic profiles. Structure-activity relationship (SAR) studies have been pivotal in this endeavor. researcher.lifenih.govacs.org Early research indicated that the cyclic peptide moiety is the "active" structure responsible for antimicrobial activity, while the fatty acid tail is also crucial. researcher.life

Recent efforts in rational drug design have focused on modifying different parts of the colistin molecule, including the N-terminal fatty acyl chain, the linear tripeptide segment, and the cyclic heptapeptide (B1575542) ring. acs.orgnih.govacs.org The goal is to create analogues that retain or enhance antibacterial potency while reducing toxicity. For example, the development of novel derivatives with thioether bond-mediated cyclic scaffolds has shown promise, with some compounds exhibiting high antimicrobial potency and no hemolytic toxicity. nih.gov

Furthermore, researchers are exploring the synthesis of analogues that can overcome existing resistance mechanisms. For instance, macolacin, a naturally occurring colistin congener, has demonstrated activity against pathogens containing the mcr-1 gene. nih.gov The development of adjuvants that can be used in combination with colistin to potentiate its activity is another promising strategy. mdpi.comnih.gov Niclosamide and its derivatives have been shown to enhance colistin's effectiveness against resistant strains. mdpi.com

Future research should continue to leverage SAR insights to design and synthesize novel colistin analogues. This includes exploring a wider range of chemical modifications and employing computational modeling to predict the efficacy and toxicity of new compounds. The ultimate aim is to develop next-generation polymyxins that are more effective, safer, and less susceptible to resistance. acs.org

Advanced Methodologies for Real-time Monitoring of Bacterial Responses

The ability to monitor bacterial responses to antibiotics in real-time is essential for understanding the dynamics of resistance development and for optimizing treatment strategies. Traditional methods for assessing antibiotic susceptibility can be time-consuming. frontiersin.org Biosensors are emerging as a promising alternative for rapid and sensitive detection. frontiersin.orgnih.govmdpi.com These devices can measure biological or chemical reactions, generating a signal proportional to the concentration of the target analyte. mdpi.com

Different types of biosensors, including electrochemical, optical, and piezoelectric biosensors, are being developed for antibiotic detection. mdpi.comresearchgate.net For instance, aptamer-based biosensors, which use short, single-stranded DNA or RNA molecules that bind to specific targets, have shown potential for detecting antibiotic-resistant bacteria. nih.govnih.gov

Future research should focus on developing and validating advanced biosensor technologies for real-time monitoring of bacterial responses to this compound. This includes creating biosensors that can detect not only the presence of the antibiotic but also the expression of resistance genes and the physiological changes in bacteria upon exposure to the drug. Such tools would be invaluable for both clinical diagnostics and fundamental research into the mechanisms of action and resistance.

Interdisciplinary Research Integrating Microbiology, Chemistry, and Biophysics

Addressing the challenges posed by colistin resistance requires a collaborative, interdisciplinary approach. nih.govnih.gov The redevelopment of colistin and the creation of novel analogues necessitate the integration of expertise from microbiology, chemistry, and biophysics. nih.gov

Microbiology provides the foundational understanding of bacterial physiology, resistance mechanisms, and the clinical context of infections. nih.govasm.orgnih.gov

Chemistry is essential for the synthesis of new colistin analogues and the chemical modification of the existing molecule to improve its properties. nih.govmdpi.comnih.gov

Biophysics offers powerful tools to study the molecular interactions between colistin and the bacterial membrane at a detailed level, providing insights into its mechanism of action and the structural basis of resistance. acs.orgnih.gov

A bibliographic analysis of colistin research has highlighted a trend towards tailored chemical reengineering to produce novel and patentable chemical entities, with an emphasis on an interdisciplinary approach. nih.gov The complex interplay between the drug, the bacterial cell, and the host immune system necessitates a holistic research strategy. For example, studies have shown that the evolution of colistin resistance can increase bacterial resistance to host antimicrobial peptides and enhance virulence. elifesciences.org

Future research must continue to foster strong collaborations between these disciplines. By combining genomic and transcriptomic analyses with advanced chemical synthesis and biophysical characterization, researchers can gain a deeper understanding of colistin's function and develop more effective strategies to combat resistance. This integrated approach is crucial for stoking the drying antibiotic pipeline and ensuring that colistin remains a viable therapeutic option. nih.gov

Q & A

Q. What is the mechanism of action of CMS against Gram-negative bacteria, and how can it be experimentally validated?

CMS, an inactive prodrug, hydrolyzes to active colistin, which disrupts bacterial membranes via electrostatic interactions with lipopolysaccharides. Methodologically, validate this using time-kill assays (e.g., measuring delayed bactericidal activity until colistin reaches 0.5–1× MIC) . Confirm conversion kinetics via high-performance liquid chromatography (HPLC) to track colistin release .

Q. How should minimum inhibitory concentration (MIC) testing for CMS be designed to account for its prodrug nature?

MIC assays must use standardized media (e.g., cation-adjusted Mueller-Hinton broth) and account for hydrolysis time. Include colistin sulfate as a control to distinguish prodrug activity. Report MIC in µg/mL of CMS and colistin base activity (CBA) to avoid unit inconsistencies .

Q. What analytical methods are recommended for quantifying CMS and colistin in biological samples?

Use LC-MS/MS with solid-phase extraction for simultaneous quantification of CMS and colistin in plasma/urine. Indirectly measure CMS by subtracting baseline colistin from acid-hydrolyzed samples. Validate stability (e.g., CMS degrades <10% in 24 hours at 4°C) .

Q. How is CMS synthesized, and what purity criteria are critical for research-grade material?

CMS is synthesized via sulfomethylation of colistin followed by sodium salt formation. Assess purity via:

  • Heavy metals (<30 ppm, Method 2)
  • Free colistin (<0.25% via silicotungstic acid turbidity)
  • IR spectroscopy (match to reference spectra) .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize CMS dosing in critically ill patients?

Develop population PK models incorporating creatinine clearance and albumin levels. Use a loading dose (e.g., 480 mg CMS) to overcome colistin’s long half-life (18.5 hours). Monitor unbound colistin (26–41% protein-bound) and target AUC/MIC >50 for efficacy .

Q. What experimental approaches address CMS heteroresistance in Klebsiella pneumoniae?

Perform population analysis profiling (PAP) to detect subpopulations with elevated MICs. Use combination therapy (e.g., CMS + carbapenems) to suppress regrowth observed in time-kill assays at 64× MIC .

Q. How does aerosolized CMS improve lung targeting, and how are lung concentrations measured?

Nebulization achieves epithelial lining fluid (ELF) CMS concentrations >1 mg/mL. Use bronchoalveolar lavage (BAL) sampling at 2–4 hours post-dose and LC-MS/MS for quantification. Note systemic absorption varies: ~67% CMS enters circulation directly, while 33% hydrolyzes locally .

Q. Why do discrepancies exist in colistin detection in BAL fluid, and how can they be resolved?

Contradictory findings (undetectable vs. high ELF concentrations) arise from sampling timing and hydrolysis kinetics. Standardize BAL collection at 2–4 hours post-nebulization and use sensitive LC-MS/MS methods with lower detection limits (~0.024 µg/mL) .

Q. What novel delivery systems reduce CMS nephrotoxicity while maintaining efficacy?

Test dextrin-CMS conjugates (e.g., 7500 g/mol dextrin with 1% succinoylation), which release 80% colistin in 48 hours via amylase degradation. These show 4× lower kidney cell toxicity (IC₅₀ = 63.9 µg/mL vs. 15.4 µg/mL for CMS) .

Q. How can genomic and metabolomic approaches elucidate CMS resistance mechanisms?

Apply GC×GC-TOFMS metabolomics to identify disrupted lipid pathways in Mycobacterium spp. Pair with whole-genome sequencing to detect mutations in pmrAB or mcr-1 genes linked to colistin resistance .

Methodological Notes

  • Standardization : Report CMS doses in mg (1 million IU ≈ 80 mg) and colistin in CBA to prevent dosing errors .
  • Contradictions : Reconcile MIC variability by specifying bacterial strain (e.g., Pseudomonas aeruginosa vs. Acinetobacter baumannii) and growth media .
  • Toxicity Mitigation : Use kidney proximal tubule cell assays (e.g., HK-2 cells) to compare nephrotoxicity of CMS formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.